

A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl Ricinoleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Ricinoleate*

Cat. No.: *B056683*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl ricinoleate, the ethyl ester of ricinoleic acid, is a versatile oleochemical derived from castor oil. Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts a range of desirable physicochemical properties. This technical guide provides an in-depth analysis of these characteristics, presenting quantitative data, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and relationships. This information is intended to support research and development efforts in pharmaceuticals, cosmetics, and various industrial applications.

Physicochemical Properties

The key physicochemical properties of **ethyl ricinoleate** are summarized in the tables below. These values have been compiled from various scientific and technical sources.

Table 1: General and Physical Properties of Ethyl Ricinoleate

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₃₈ O ₃	[1][2]
Molecular Weight	326.52 g/mol	[1]
Appearance	Colorless to light yellow, clear viscous liquid	[1][2]
Density	0.920 g/mL (at 20°C)	[1][2]
Boiling Point	257 - 259 °C at 13 mmHg~425 °C at 760 mmHg (estimated)	[1][2][3]
Melting Point	Data not readily available; liquid at room temperature. The related methyl ricinoleate melts at -6 to -2°C.	[4][5]
Flash Point	~159 °C (318 °F) (estimated)	[3]

Table 2: Optical and Solubility Properties of Ethyl Ricinoleate

Property	Value	Reference(s)
Refractive Index (n _D)	1.4626 (at 20°C)	
Solubility	Soluble in ethanol, ether, and other organic solvents.	[2]
Insoluble in water.	[3]	
Octanol-Water Partition Coefficient (logP)	6.695 (estimated)	[3]

Table 3: Viscosity of Ricinoleate Esters at Various Temperatures

Temperature (°C)	Dynamic Viscosity (cP)
-5	Data suggests higher viscosity than n-propyl and butyl esters
20	Viscosity decreases with increasing temperature
25	Butyl ester has a greater viscosity at this temperature and higher
40	Significantly lower than biolubricants from triacylglycerol estolides
80	Viscosity continues to decrease with increasing temperature

Note: Specific dynamic viscosity values for **ethyl ricinoleate** across a temperature range are not readily available in a consolidated table. The data presented is qualitative based on comparative studies of various ricinoleate esters. It is established that viscosity decreases as temperature increases.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The determination of the physicochemical properties of **ethyl ricinoleate** requires standardized experimental methodologies to ensure accuracy and reproducibility. Below are detailed protocols based on established standards.

Determination of Kinematic and Dynamic Viscosity

This protocol is based on the ASTM D445 standard test method.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Objective: To measure the kinematic viscosity of liquid **ethyl ricinoleate**, from which dynamic viscosity can be calculated.
- Apparatus:
 - Calibrated glass capillary viscometer (e.g., Ubbelohde type).
 - Constant-temperature bath, controlled to $\pm 0.02^{\circ}\text{C}$.

- Timing device, accurate to 0.1 seconds.
- Viscometer holders.

• Procedure:

- Select a clean, dry, calibrated viscometer appropriate for the expected viscosity range, ensuring the flow time is not less than 200 seconds.[11]
- Charge the viscometer with the **ethyl ricinoleate** sample in the manner dictated by the design of the instrument.
- Place the charged viscometer into the holder and immerse it in the constant-temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.
- Apply suction or pressure to draw the liquid sample up to a point above the first timing mark.
- Measure the time required for the meniscus of the liquid to flow between the upper and lower timing marks of the viscometer.
- Perform at least two measurements and ensure they agree within the specified repeatability.

• Calculation:

- Kinematic Viscosity (ν): Multiply the mean flow time (t) in seconds by the viscometer calibration constant (C).
 - $\nu = C \times t$ (result in mm^2/s or centistokes, cSt)
- Dynamic Viscosity (η): Multiply the kinematic viscosity (ν) by the density (ρ) of the **ethyl ricinoleate** at the same temperature.
 - $\eta = \nu \times \rho$ (result in $\text{mPa}\cdot\text{s}$ or centipoise, cP)

Determination of Refractive Index

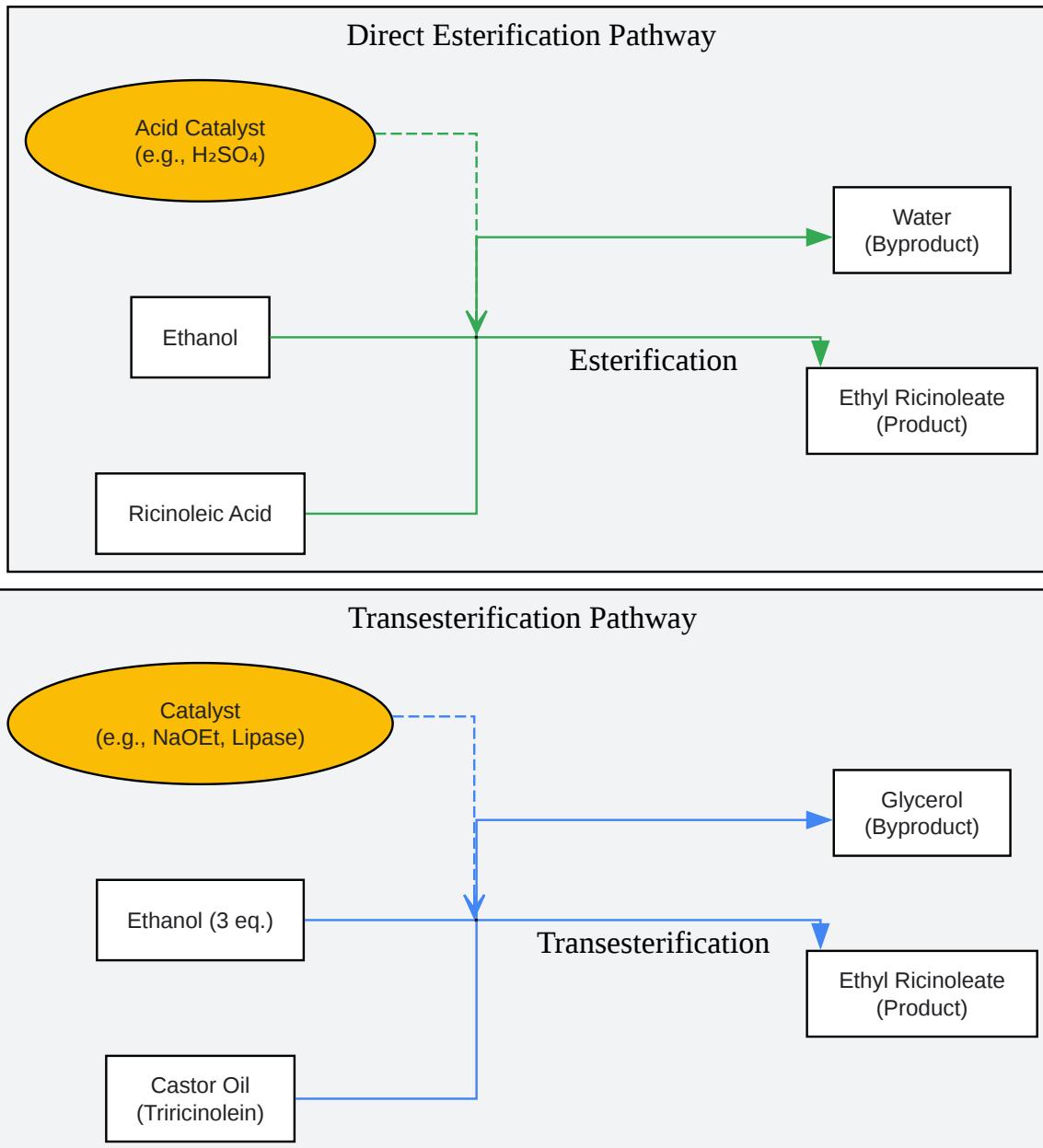
This protocol is based on the ASTM D1218 standard test method.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Objective: To measure the refractive index of liquid **ethyl ricinoleate**.
- Apparatus:
 - High-resolution refractometer (e.g., Abbé type), accurate to four decimal places.
 - Light source (monochromatic, typically a sodium D line at 589 nm).
 - Constant-temperature bath to circulate water through the refractometer prisms, maintaining a stable temperature (e.g., $20^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$).
- Procedure:
 - Calibrate the refractometer using a standard liquid of known refractive index (e.g., 2,2,4-trimethylpentane).[\[15\]](#)
 - Ensure the prism surfaces are clean and dry.
 - Apply a few drops of the **ethyl ricinoleate** sample to the surface of the lower prism.
 - Close the prisms and allow a few minutes for the sample to come to the temperature of the instrument.
 - Adjust the instrument and light source to obtain the most distinct reading possible.
 - Observe the refractive index reading on the instrument's scale.
 - Take several readings and calculate the average.

Determination of Boiling Point

This protocol is based on methods described in OECD Guideline 103 and principles from ASTM standards for industrial organic chemicals.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Objective: To determine the boiling point of **ethyl ricinoleate**, often at reduced pressure due to its high boiling point at atmospheric pressure.

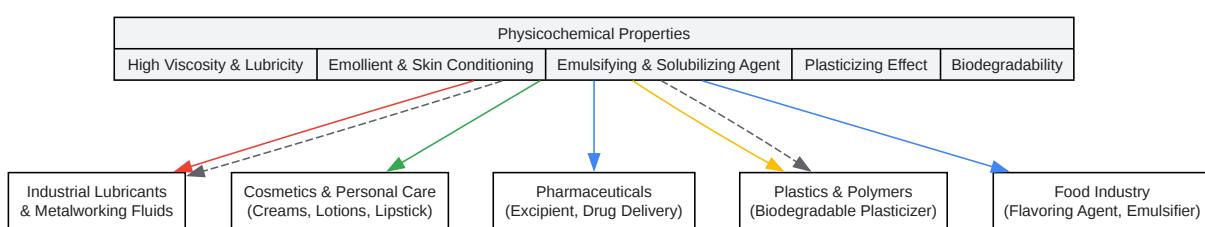
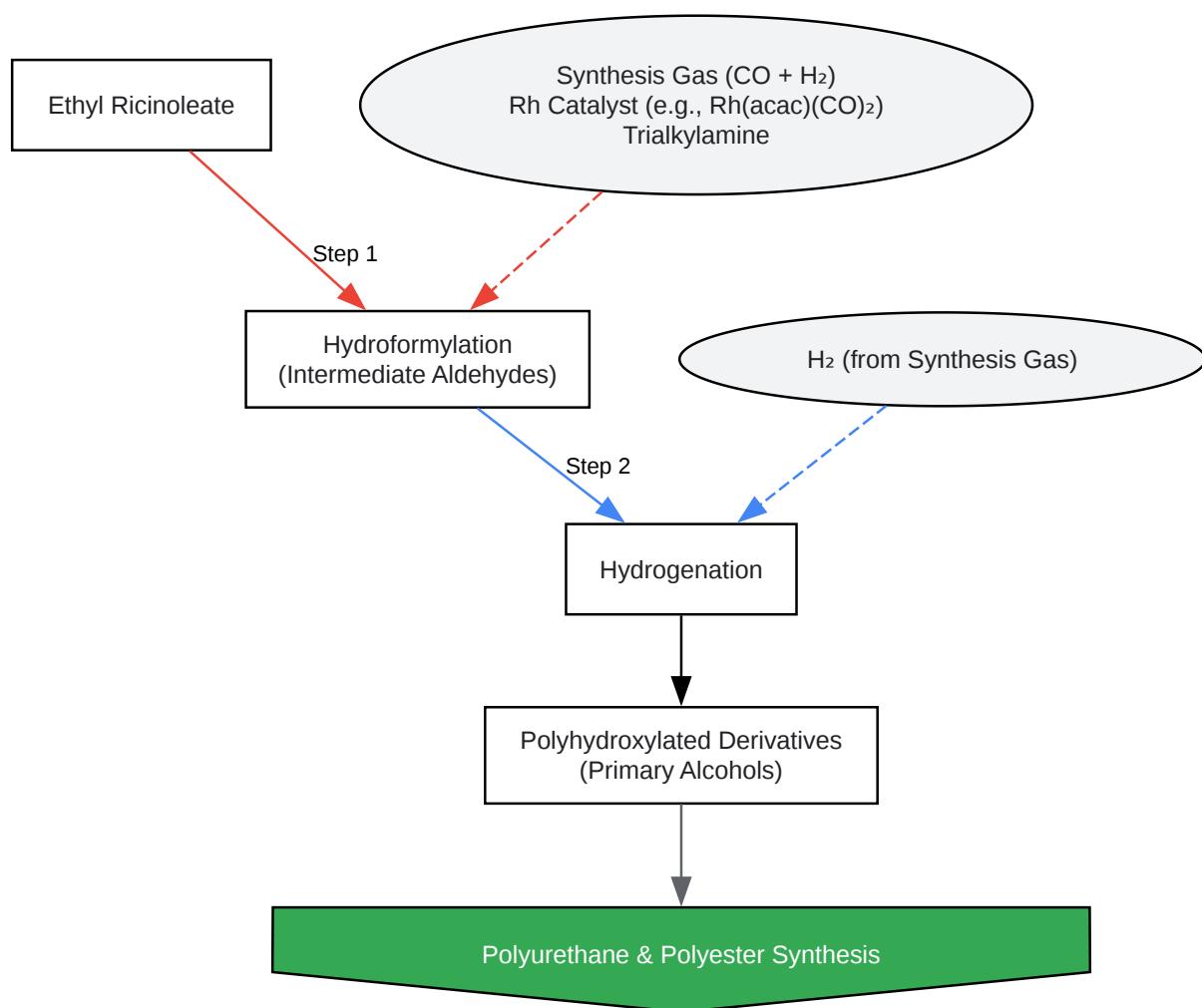

- Apparatus:
 - Distillation flask with a side arm.
 - Condenser.
 - Receiving flask.
 - Calibrated thermometer or thermocouple.
 - Heating mantle.
 - Vacuum pump and manometer (for reduced pressure measurements).
- Procedure (Distillation Method):
 - Place a measured volume of **ethyl ricinoleate** into the distillation flask, along with boiling chips.
 - Assemble the apparatus, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.
 - If performing a vacuum distillation, connect the apparatus to the vacuum pump and reduce the pressure to the desired level (e.g., 13 mmHg).
 - Begin heating the flask.
 - Record the temperature at which the first drop of distillate falls from the condenser.
 - Continue distillation and record the temperature range over which the bulk of the material distills. The boiling point is typically reported as the temperature at which a steady distillation rate is achieved.

Chemical Pathways and Application Relationships

The following diagrams, generated using Graphviz, illustrate key chemical processes involving **ethyl ricinoleate** and the relationship between its properties and applications.

Synthesis of Ethyl Ricinoleate

The industrial production of **ethyl ricinoleate** is primarily achieved through the transesterification of castor oil or the direct esterification of ricinoleic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis pathways for **ethyl ricinoleate** production.

Hydrohydroxymethylation of Ethyl Ricinoleate

The double bond in **ethyl ricinoleate** can be functionalized, for example, through a hydrohydroxymethylation reaction to produce polyhydroxylated derivatives, which are valuable precursors for polymers like polyurethanes.[24][25][26]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy Ethyl ricinoleate (EVT-310642) | 55066-53-0 [evitachem.com]
- 3. ethyl ricinoleate, 55066-53-0 [thegoodsentscompany.com]
- 4. Ethyl Ricinoleate [myskinrecipes.com]
- 5. Ricinoleates Manufacturer,Ricinoleates Supplier,Exporter [acmesynthetic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. shxf17.com [shxf17.com]
- 12. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 13. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 14. ASTM D445 - eralytics [eralytics.com]
- 15. img.antpedia.com [img.antpedia.com]
- 16. petrolube.com [petrolube.com]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. matestlabs.com [matestlabs.com]
- 20. laboratuar.com [laboratuar.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl Ricinoleate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056683#physicochemical-characteristics-of-ethyl-ricinoleate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com